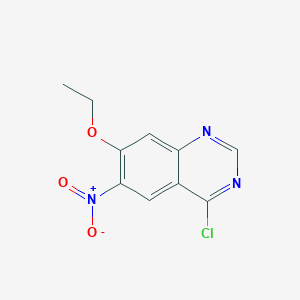
4-Chloro-7-ethoxy-6-nitroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-ethoxy-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring.
作用機序
Target of Action
Similar compounds have been found to target the epidermal growth factor receptor (egfr) family, specifically the receptor tyrosine kinase her-2 . These receptors play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival .
Mode of Action
Compounds with similar structures have been found to inhibit the egfr and her-2 receptors . The overactivity of these receptors leads to the overexpression of mutant growth factors, thereby improperly driving cell functions, such as proliferation, differentiation, migration, and angiogenesis .
Biochemical Pathways
Similar compounds have been found to affect the egfr signaling pathway .
Result of Action
Similar compounds have been found to inhibit the overexpression or amplification of her-2 receptor, which can be seen in a variety of cancers, including breast, gastric, pancreatic, and bladder cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline can be achieved through a multi-step process. One common method involves the condensation of nitroethane with ethyl acetate in the presence of sodium ethoxide and hydrochloric acid. This is followed by nitration with potassium nitrate in the presence of acetic anhydride . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure high yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Chloro-7-ethoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Reduction: Amino derivatives of quinazoline.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
科学的研究の応用
4-Chloro-7-ethoxy-6-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various anticancer agents and kinase inhibitors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: Utilized in the development of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
- 4-Chloro-7-methoxy-6-nitroquinazoline
- 4-Chloro-7-ethoxy-6-nitroquinoline
- 4-Chloro-7-ethoxy-6-nitroquinazolinone
Uniqueness
4-Chloro-7-ethoxy-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7th position and the nitro group at the 6th position differentiates it from other quinazoline derivatives, influencing its reactivity and biological activity .
生物活性
4-Chloro-7-ethoxy-6-nitroquinazoline (C10H8ClN3O) is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Target Receptors
this compound primarily targets the epidermal growth factor receptor (EGFR) family, specifically the HER2 receptor tyrosine kinase . These interactions are crucial as they play significant roles in various cancers, including breast and gastric cancer .
Mode of Action
The compound functions as an EGFR/HER2 dual-target inhibitor , demonstrating selective inhibition of HER2 with a relatively weaker effect on EGFR. This selectivity is beneficial in reducing potential side effects associated with broader EGFR inhibition .
Biochemical Pathways
The inhibition of EGFR and HER2 signaling pathways leads to decreased cell proliferation and survival in cancer cells. The compound disrupts the overexpression or amplification of HER2, which is common in several malignancies .
Biological Activity Data
The following table summarizes the biological activity of this compound against various targets:
Case Studies
Several studies have investigated the efficacy of this compound in clinical and preclinical settings:
- Breast Cancer Study :
- Gastric Cancer Research :
- Xenograft Models :
特性
IUPAC Name |
4-chloro-7-ethoxy-6-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-17-9-4-7-6(3-8(9)14(15)16)10(11)13-5-12-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWONSBQCPLTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














